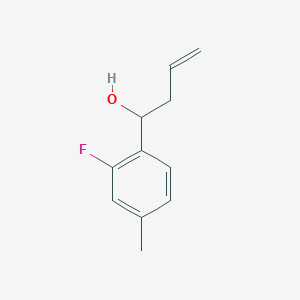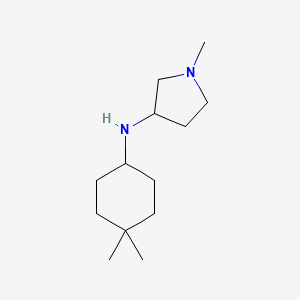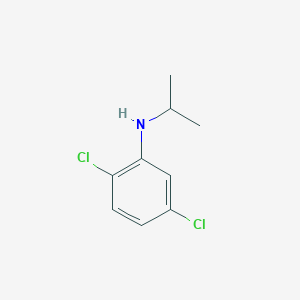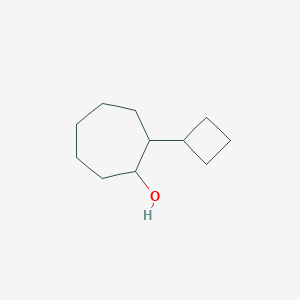![molecular formula C12H26N2S B13253906 Diethyl({3-[(thian-3-yl)amino]propyl})amine](/img/structure/B13253906.png)
Diethyl({3-[(thian-3-yl)amino]propyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl({3-[(thian-3-yl)amino]propyl})amine is an organic compound with the molecular formula C₁₂H₂₆N₂S It is characterized by the presence of a thian-3-yl group attached to an amino propyl chain, which is further connected to a diethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(thian-3-yl)amino]propyl})amine typically involves the reaction of thian-3-ylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
Thian-3-ylamine+Diethylamine→Diethyl(3-[(thian-3-yl)amino]propyl)amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications for research and commercial applications.
化学反応の分析
Types of Reactions
Diethyl({3-[(thian-3-yl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-yl group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
Diethyl({3-[(thian-3-yl)amino]propyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which Diethyl({3-[(thian-3-yl)amino]propyl})amine exerts its effects involves interactions with specific molecular targets. The thian-3-yl group can interact with various enzymes and receptors, modulating their activity. The diethylamine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes. The overall effect is a result of the combined interactions of these functional groups with their respective targets.
類似化合物との比較
Similar Compounds
- Diethyl({3-[(thian-4-yl)amino]propyl})amine
- Diethyl({3-[(thian-2-yl)amino]propyl})amine
- Diethyl({3-[(thian-5-yl)amino]propyl})amine
Uniqueness
Diethyl({3-[(thian-3-yl)amino]propyl})amine is unique due to the specific positioning of the thian-3-yl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
特性
分子式 |
C12H26N2S |
|---|---|
分子量 |
230.42 g/mol |
IUPAC名 |
N',N'-diethyl-N-(thian-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-3-14(4-2)9-6-8-13-12-7-5-10-15-11-12/h12-13H,3-11H2,1-2H3 |
InChIキー |
PEOICROGXWQDTK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1CCCSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13253831.png)
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13253841.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)


![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)



![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)
![1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid](/img/structure/B13253890.png)

